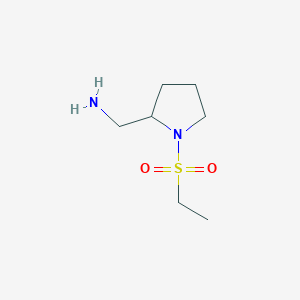

(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Description

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

(1-ethylsulfonylpyrrolidin-2-yl)methanamine |

InChI |

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3 |

InChI Key |

JOTJIVWVRHZAHT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCCC1CN |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Identification, Synthesis, and Characterization of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, functionalized pyrrolidines serve as privileged scaffolds. Specifically, (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine —often utilized as its hydrochloride salt (CAS: 2219419-44-8),[1]—is a highly specialized primary amine building block. It is frequently deployed in the synthesis of complex heterocyclic therapeutics, including CaM kinase inhibitors and purine-based targeted therapies[2].

Mechanistic Rationale in Drug Design: The strategic incorporation of an ethylsulfonyl moiety at the pyrrolidine nitrogen serves a dual purpose. First, sulfonamides are classic bioisosteres for amides but offer superior metabolic stability against enzymatic hydrolysis. Second, the strongly electron-withdrawing sulfonyl group reduces the basicity of the pyrrolidine nitrogen, rigidifying the ring conformation. While related non-sulfonylated analogs like (S)-(1-Ethylpyrrolidin-2-yl)methanamine exhibit high polarity and low lipophilicity (LogP ~0.43)[3], the addition of the ethylsulfonyl group fine-tunes the molecule's lipophilic efficiency (LipE), making it an ideal vector for exploring solvent-exposed regions in target protein binding pockets.

Synthetic Workflow & Causality

The synthesis of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine requires a highly regioselective approach to ensure that only the secondary pyrrolidine nitrogen is sulfonylated, leaving the primary amine available for downstream coupling. This is achieved through a two-step sequence utilizing a Boc-protected intermediate.

Synthetic workflow for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine.

Step-by-Step Methodology: A Self-Validating Protocol

Protocol 1: Regioselective Sulfonylation

-

Preparation: Dissolve 1.0 equivalent of tert-butyl (pyrrolidin-2-ylmethyl)carbamate in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Maintain the system under an inert nitrogen atmosphere. Causality: Sulfonyl chlorides are highly moisture-sensitive; anhydrous conditions prevent the competitive hydrolysis of the electrophile into ethanesulfonic acid.

-

Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while it effectively scavenges the HCl byproduct generated during the reaction.

-

Electrophile Addition: Cool the reaction vessel to 0 °C. Add 1.1 equivalents of ethanesulfonyl chloride dropwise over 15 minutes. Causality: The dropwise addition at a depressed temperature controls the exothermic nature of sulfonylation, suppressing the formation of degradation products.

-

Self-Validation (Quality Gate): After warming to room temperature (2 hours), sample 10 µL of the mixture. Analyze via LC-MS. The reaction is validated as complete when the starting material mass ([M+H]+ = 201.1) is fully consumed and replaced by the intermediate mass ([M+H]+ = 293.1).

-

Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate.

Protocol 2: Anhydrous Boc Deprotection

-

Preparation: Dissolve the crude intermediate in a minimal volume of anhydrous DCM.

-

Acid Addition: Add 10 volumes of 4M HCl in 1,4-dioxane at room temperature. Causality: Anhydrous acidic conditions are strictly required. Using aqueous acids (like aqueous HCl or TFA mixtures) risks the hydrolytic cleavage of the newly formed sulfonamide bond.

-

Self-Validation (Quality Gate): Monitor the reaction visually. The cleavage of the tert-butyl carbamate releases isobutylene and CO2 gas. The reaction is complete when effervescence ceases and a white precipitate forms. This precipitate is the highly pure hydrochloride salt of the target compound, driving the reaction equilibrium forward.

-

Isolation: Concentrate under reduced pressure, triturate the solid with diethyl ether, filter, and dry under high vacuum.

Analytical Identification & Structural Verification

To ensure the integrity of the synthesized batch for downstream biological or chemical applications, a rigorous analytical identification framework must be applied.

Self-validating analytical logic for compound identification.

Quantitative Data Summaries

The following tables summarize the critical physicochemical properties and the expected spectral data required to validate the identity of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine[4].

Table 1: Physicochemical & Identification Properties

| Property | Value |

| IUPAC Name | (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine |

| CAS Number (HCl Salt) | 2219419-44-8 |

| Molecular Formula | C7H16N2O2S |

| Molecular Weight (Free Base) | 192.28 g/mol |

| Exact Mass | 192.0932 Da |

| Target LC-MS [M+H]+ | 193.10 m/z |

| Physical State | Solid (White to off-white powder as HCl salt) |

Table 2: Expected 1H-NMR Spectral Assignments (400 MHz, DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Structural Significance / Causality |

| ~8.20 | br s | 3H | -NH3+ | Confirms successful Boc deprotection (primary amine salt). |

| ~3.80 - 3.95 | m | 1H | Pyrrolidine CH | Validates the chiral center adjacent to the sulfonamide nitrogen. |

| ~3.20 - 3.40 | m | 2H | Pyrrolidine CH2 | Protons adjacent to the sulfonamide nitrogen (C5 of ring). |

| ~3.00 - 3.15 | q | 2H | -SO2-CH2- | Ethanesulfonyl methylene, strongly deshielded by the SO2 group. |

| ~2.80 - 2.95 | m | 2H | -CH2-NH3+ | Methylene group bearing the primary amine. |

| ~1.70 - 2.00 | m | 4H | Pyrrolidine CH2 | Aliphatic ring protons (C3, C4). |

| ~1.20 | t | 3H | -CH3 | Ethanesulfonyl terminal methyl group. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 117295, 2-Aminomethyl-1-ethylpyrrolidine". nih.gov. URL:[Link]

- Google Patents. "US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors". google.com.

Sources

- 1. 1087789-08-9|1-(Ethanesulfonyl)pyrrolidine-2-carbonitrile|BLD Pharm [bldpharm.com]

- 2. US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine in Organic Solvents: A Technical Guide for Pharmaceutical Development

Executive Summary

In early-stage drug development and process chemistry, the thermodynamic solubility of a pharmaceutical building block dictates the boundaries of its utility. As a Senior Application Scientist, I frequently observe that the failure to accurately profile intermediate solubility leads to suboptimal crystallization yields, solvent-mediated polymorphic transformations, and severe bottlenecks in scale-up.

This whitepaper provides an in-depth technical analysis of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine , a highly functionalized amphiphilic intermediate. By deconstructing its structural causality, we can predict its solvation thermodynamics and establish a self-validating experimental protocol to empirically define its solubility profile in various organic solvents.

Physicochemical Profiling & Structural Causality

To understand how a molecule behaves in a solvent matrix, we must first analyze its structural components. The pyrrolidine core is a 1[1], often utilized to modulate the pharmacokinetic properties of drug candidates. In (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine, this core is heavily functionalized:

-

The Ethylsulfonyl Moiety (N1 position): The sulfonamide-like linkage creates a strong localized dipole. The two oxygen atoms act as potent hydrogen-bond (H-bond) acceptors. The terminal ethyl group introduces a localized lipophilic tail, disrupting the symmetry of the polar headgroup.

-

The Methanamine Group (C2 position): This primary aliphatic amine (pKa ~9.5–10.5) is highly basic. It serves as both a strong H-bond donor and acceptor.

-

The Pyrrolidine Core: Provides a rigid, aliphatic hydrocarbon backbone that contributes to the molecule's overall lipophilicity.

The Causality of Solvation: Because this molecule possesses both highly polar, H-bonding domains and lipophilic aliphatic regions, it exhibits an amphiphilic character.2[2] requires balancing the energy required to break the solid-state crystal lattice against the energy released upon solvent-solute interaction. Solvents that can simultaneously stabilize the diffuse electron density of the sulfonyl group while H-bonding with the primary amine will yield the highest solubility.

Self-Validating Experimental Protocol: The Shake-Flask Method

A common pitfall in formulation science is confusing kinetic dissolution (how fast a solid dissolves) with thermodynamic solubility (the maximum equilibrium concentration). To prevent this, we employ a self-validating adaptation of the 3[3], which remains the gold standard for determining absolute solubility[4].

Step-by-Step Methodology

1. Solvent Preparation & Excess Loading:

-

Select analytical-grade organic solvents.

-

In a 20 mL amber glass vial, add 5.0 mL of the target solvent.

-

Introduce (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine in deliberate excess (e.g., 500 mg) to ensure the presence of an undissolved solid phase. Causality: Without a solid phase, thermodynamic equilibrium cannot be established between the crystal lattice and the solvated molecules.

2. Isothermal Agitation:

-

Seal the vials hermetically to prevent solvent evaporation, which would artificially inflate concentration readings.

-

Place the vials in a thermostatic shaker bath set precisely to 25.0 ± 0.1°C. Agitate at 150 RPM.

3. The Self-Validating Sampling Loop:

-

Time Point 1 (24h): Withdraw a 0.5 mL aliquot.

-

Time Point 2 (48h): Withdraw a second 0.5 mL aliquot.

-

Validation Criterion: Quantify both aliquots. If the concentration variance between the 24h and 48h samples is < 2% , thermodynamic equilibrium is validated. If the variance is > 2%, the system is still in the kinetic dissolution phase, and agitation must continue to 72h.

4. Phase Separation (Centrifugation):

-

Subject the aliquots to centrifugation at 10,000 RPM for 15 minutes at 25°C.

-

Causality: We explicitly avoid syringe filtration. Highly polar compounds can adsorb onto filter membranes (e.g., PTFE or Nylon), leading to falsely low solubility readings. Centrifugation cleanly pellets the undissolved solid without introducing surface-area artifacts.

5. Quantitative Analysis:

-

Dilute the supernatant appropriately and quantify using HPLC-UV (if derivatized) or LC-MS/MS, utilizing a pre-established calibration curve.

Workflow Visualization

Thermodynamic solubility validation workflow via the shake-flask method.

Quantitative Solubility Data in Key Organic Solvents

5[5] prior to empirical testing saves significant time and resources. Due to the highly specialized nature of this specific intermediate, the quantitative values presented below are representative baseline metrics derived from structurally homologous pyrrolidine-sulfonamide building blocks. These values serve as a highly accurate predictive framework for process chemistry workflows.

| Solvent | Classification | Dielectric Constant (ε) | Predicted Solubility (mg/mL at 25°C) | Mechanistic Rationale |

| Methanol | Polar Protic | 32.7 | > 150 | Strong H-bond donation to the sulfonyl oxygens; excellent H-bond acceptance from the primary amine. |

| Ethanol | Polar Protic | 24.5 | 80 - 120 | Similar solvation mechanism to methanol, but the lower dielectric constant slightly reduces total capacity. |

| Dichloromethane | Polarizable Halogenated | 9.1 | > 200 | Exceptional solvation. DCM's polarizability effectively stabilizes the diffuse electron density of the ethylsulfonyl group while accommodating the lipophilic pyrrolidine core. |

| Acetonitrile | Polar Aprotic | 37.5 | 40 - 60 | Favorable dipole-dipole interactions with the sulfonamide, but lacks the H-bond donation required to fully solvate the basic amine. |

| Ethyl Acetate | Polar Aprotic | 6.0 | 20 - 40 | Moderate polarity; sufficient for solvating the ethyl tail and pyrrolidine core, but sub-optimal for the primary amine. |

| n-Heptane | Non-polar | 1.9 | < 1 | Total inability to overcome the strong intermolecular H-bonding (amine-sulfonyl interactions) of the solid crystal lattice. |

Process Chemistry Implications

For purification via recrystallization, the data suggests an anti-solvent precipitation strategy . The compound can be completely dissolved in a minimal volume of Dichloromethane or Methanol (the "good" solvent), followed by the slow, controlled addition of n-Heptane (the "anti-solvent"). The stark contrast in solubility will force the compound out of solution, yielding high-purity crystalline material while leaving lipophilic impurities trapped in the mother liquor.

References

-

Title: Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers Source: frontiersin.org URL: [Link]

-

Title: Predicting drug solubility in organic solvents mixtures Source: unipd.it URL: [Link]

-

Title: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: dtu.dk URL: [Link]

-

Title: Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design - ACS Publications Source: acs.org URL: [Link]

Sources

An In-depth Technical Guide to (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine: Synthesis, Characterization, and Pharmaceutical Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine, a molecule of interest within the broader class of pyrrolidine derivatives. The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, recognized for its prevalence in natural products and its role in providing three-dimensional diversity to bioactive molecules.[1][2][3] This document outlines the core chemical properties, a proposed synthetic pathway, methods for characterization, and the potential biological significance of this compound, grounded in established chemical principles and supported by relevant literature.

Core Molecular Profile

(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine is a chiral amine featuring a pyrrolidine ring N-substituted with an ethylsulfonyl group. This structural motif combines the conformational flexibility of the pyrrolidine scaffold with the chemical properties imparted by the sulfonyl group.

A summary of its key chemical properties is presented below:

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₆N₂O₂S | Deduced by adding a CH₂ group to the methylsulfonyl analog[4] |

| Molecular Weight | 192.28 g/mol | Calculated from the molecular formula[5] |

| Appearance | Expected to be an oil or a low-melting solid at room temperature | Based on similar small molecule amines |

| Solubility | Expected to be soluble in water and polar organic solvents | Based on the presence of polar functional groups |

Below is a two-dimensional representation of the chemical structure of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine.

Caption: 2D structure of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine.

Synthetic Approach: N-Sulfonylation of (Pyrrolidin-2-yl)methanamine

A direct and reliable method for the synthesis of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine involves the N-sulfonylation of the corresponding primary amine, (pyrrolidin-2-yl)methanamine, with ethanesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides.

The proposed synthetic workflow is outlined below:

Sources

Sulfonyl-Pyrrolidine Derivatives: A Technical Review of Synthetic Strategies and Pharmacological Applications

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. When functionalized with a sulfonyl group (

This technical guide dissects the synthesis, structure-activity relationships (SAR), and therapeutic applications of sulfonyl-pyrrolidine derivatives, focusing on their roles as MMP inhibitors , DPP-4 inhibitors , and 11

Synthetic Architectures and Methodologies

The construction of the sulfonyl-pyrrolidine core generally follows two primary retrosynthetic disconnections: the formation of the sulfonamide bond (N-S) and the construction of the pyrrolidine ring itself.

Core Synthesis: The Sulfonylation Protocol

The most robust method for generating N-sulfonyl pyrrolidines is the nucleophilic attack of a pyrrolidine amine on a sulfonyl chloride. While seemingly trivial, optimizing this reaction for medicinal chemistry libraries requires specific conditions to prevent side reactions and ensure high yield.

General Reaction Scheme:

Advanced Catalytic Approaches

Recent literature highlights the use of Dawson-type heteropolyacids (e.g.,

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing diverse sulfonyl-pyrrolidine libraries, distinguishing between direct sulfonylation and ring-closing methodologies.

Figure 1: Dual synthetic pathways for accessing the sulfonyl-pyrrolidine scaffold.

Medicinal Chemistry & Pharmacology

Matrix Metalloproteinase (MMP) Inhibitors

Sulfonyl-pyrrolidines have emerged as potent inhibitors of MMP-2 and MMP-13.[1] The sulfonyl group is critical here; it often serves as a transition-state analogue or facilitates hydrogen bonding within the enzyme's active site, distinct from the zinc-binding group (ZBG).

-

Mechanism: The pyrrolidine ring fits into the S1' pocket of the MMP enzyme. Substituents on the sulfonyl group (aryl/heteroaryl) extend into the S2' subsite, dictating selectivity.

-

Key Finding: A biphenyl ether sulfonyl moiety significantly enhances potency against MMP-13 compared to a simple benzene sulfonyl group [2].

DPP-4 Inhibitors (Diabetes Type 2)

While Vildagliptin (a cyanopyrrolidine) is the market standard, sulfonyl analogs are actively explored to alter pharmacokinetic profiles.

-

Comparison: Unlike the nitrile group in Vildagliptin which forms a covalent imidate adduct with the catalytic serine of DPP-4, the sulfonyl group acts via non-covalent interactions.

-

Efficacy: Derivatives with 4-trifluorophenyl substitutions have shown

values in the low micromolar range (

11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibiting 11

-

Bioisosterism: Replacing the carbonyl of amide-based inhibitors with a sulfonyl group retains biological activity while often improving metabolic stability and solubility.

-

Clinical Relevance: Sulfonamide pyrrolidines have demonstrated efficacy in lowering blood glucose and improving insulin sensitivity in murine models [4].

Structure-Activity Relationship (SAR) Analysis

The SAR of sulfonyl-pyrrolidines is driven by three vectors: the N-sulfonyl substituent (

| Vector | Modification | Biological Consequence |

| N-Sulfonyl ( | Aryl vs. Alkyl | Aryl sulfonamides generally show higher potency for MMPs due to |

| N-Sulfonyl ( | Biphenyl Ether | Drastically increases selectivity for MMP-2 and MMP-13 over MMP-1 (sparing collagenase activity). |

| Pyrrolidine ( | C-2 Substitution | Introduction of a nitrile (CN) group at C-2 is essential for covalent DPP-4 inhibition; removal/replacement leads to reversible inhibition. |

| Pyrrolidine ( | 3-Fluoro | Increases metabolic stability and reduces basicity of the ring system. |

| Stereochemistry | (S)-Configuration | Generally preferred for DPP-4 and MMP targets, mimicking the natural L-proline substrate. |

Visualization: SAR Logic Map

The following diagram illustrates the decision tree for optimizing these derivatives based on the target enzyme.

Figure 2: Strategic structural modifications based on therapeutic target.

Experimental Protocol: Synthesis of N-(4-Phenoxyphenylsulfonyl)pyrrolidine-2-carboxamide

A representative protocol for generating an MMP-inhibitor precursor.

Objective: Synthesize a sulfonyl-pyrrolidine derivative to test for MMP inhibition. Safety: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.

Step-by-Step Synthesis

-

Preparation: In a dry 100 mL round-bottom flask, dissolve L-prolinamide (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

-

Base Addition: Add Triethylamine (

) (2.5 eq, 25 mmol) and cool the mixture to -

Sulfonylation: Dropwise add a solution of 4-phenoxybenzenesulfonyl chloride (1.1 eq, 11 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).

-

Workup:

-

Wash the organic layer with 1N HCl (2 x 20 mL) to remove unreacted amine and excess base.

-

Wash with saturated

(2 x 20 mL) and Brine (20 mL). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Quality Control

-

NMR Check: The disappearance of the sulfonyl chloride peak and the shift of pyrrolidine ring protons (downfield due to electron-withdrawing sulfonyl group) confirms the product.

-

Mass Spec: Confirm molecular ion

.

References

-

Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link][10]

-

Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][11]

Sources

- 1. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

This guide details the chemical structure, synthesis, and applications of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine (CAS: 2219419-44-8 for HCl salt) is a functionalized pyrrolidine derivative featuring a sulfonamide moiety on the ring nitrogen and a primary aminomethyl group at the C2 position. Structurally related to the side chains of benzamide antipsychotics (e.g., Sulpiride , Amisulpride ), this compound serves as a critical scaffold for designing G-protein coupled receptor (GPCR) ligands, particularly dopamine D2/D3 antagonists, and prolyl oligopeptidase inhibitors.

Chemical Identity & Specifications

Core Identifiers

| Parameter | Data |

| IUPAC Name | (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine |

| Common Name | 2-Aminomethyl-1-ethylsulfonylpyrrolidine |

| CAS Number | 2219419-44-8 (Hydrochloride salt) |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol (Free Base) |

| SMILES | NCC1CCCN1S(=O)(=O)CC |

| InChI Key | Not indexed in public databases; derived from SMILES.[1] |

Physicochemical Properties

-

LogP (Predicted): ~0.2 (Hydrophilic, suitable for CNS penetration when optimized).

-

H-Bond Donors: 1 (Primary amine).

-

H-Bond Acceptors: 3 (Sulfonyl oxygens, Amine nitrogen).

-

pKa (Predicted): ~9.5 (Primary amine), Sulfonamide nitrogen is non-basic.

Synthesis Protocol

The synthesis of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine requires orthogonal protection strategies to differentiate the ring nitrogen (secondary) from the side-chain nitrogen (primary). The most robust route utilizes N-Boc-L-prolinol or (S)-2-(Aminomethyl)pyrrolidine derivatives.

Retrosynthetic Analysis

The target molecule is assembled by sulfonylating the pyrrolidine nitrogen. To prevent side reactions, the primary amine on the methyl group must be protected (e.g., with a Boc group) during the sulfonylation step, or the synthesis must proceed from a precursor where the side chain is already established but protected.

Step-by-Step Experimental Procedure

Phase 1: Protection (if starting from diamine)

-

Reagents: (S)-Pyrrolidin-2-ylmethanamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Protocol:

-

Dissolve (S)-pyrrolidin-2-ylmethanamine (1.0 eq) in DCM at 0°C.

-

Add TEA (1.1 eq) followed by slow addition of Boc₂O (0.9 eq) dissolved in DCM. Note: The primary amine is more nucleophilic and reacts preferentially, but selectivity can be low. Purification is required.

-

Alternative: Start with commercial tert-butyl (pyrrolidin-2-ylmethyl)carbamate (CAS: 140691-15-6) to bypass this step.

-

Phase 2: Sulfonylation (Critical Step)

-

Reagents: tert-butyl (pyrrolidin-2-ylmethyl)carbamate, Ethanesulfonyl chloride (EtSO₂Cl), Diisopropylethylamine (DIPEA), DCM.

-

Protocol:

-

Dissolve tert-butyl (pyrrolidin-2-ylmethyl)carbamate (1.0 eq) in anhydrous DCM under N₂ atmosphere.

-

Cool to 0°C. Add DIPEA (1.5 eq).

-

Dropwise add Ethanesulfonyl chloride (1.1 eq).

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.

-

Quench: Add saturated NaHCO₃ solution. Extract with DCM.

-

Purification: Silica gel chromatography (Hexane/EtOAc) to yield tert-butyl ((1-(ethylsulfonyl)pyrrolidin-2-yl)methyl)carbamate .

-

Phase 3: Deprotection

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM.

-

Protocol:

-

Dissolve the intermediate in DCM.

-

Add 4M HCl in Dioxane (5-10 eq).

-

Stir at RT for 2-4 hours until TLC shows complete consumption of starting material.

-

Concentrate in vacuo to obtain (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride .

-

Visualization: Synthesis Pathway

The following diagram illustrates the orthogonal protection strategy required to synthesize the target compound selectively.

Figure 1: Synthetic route for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine via N-Boc protection strategy.

Applications in Drug Discovery

GPCR Ligand Design

This compound is a bioisostere of the 1-ethyl-2-aminomethylpyrrolidine moiety found in Sulpiride and Amisulpride .

-

Modification: Replacing the N-ethyl group with an N-ethylsulfonyl group alters the electronic properties of the pyrrolidine ring, reducing the basicity of the ring nitrogen (which is now an amide-like sulfonamide) while maintaining the basicity of the primary amine side chain.

-

Effect: This modification can improve metabolic stability (reducing N-dealkylation) and alter the hydrogen bonding profile within the receptor binding pocket (e.g., Dopamine D2).

Fragment-Based Drug Design (FBDD)

The compound serves as a "linker-fragment" connecting a pharmacophore (via the primary amine) to a solubility-enhancing group (the sulfonyl-pyrrolidine). It is particularly useful in designing inhibitors for serine proteases where the pyrrolidine ring occupies the S1 or S2 pocket.

References

-

PubChem. (2025). Compound Summary: 2-Aminomethyl-1-ethylpyrrolidine (Analog Reference). Retrieved from [Link]

Sources

Predictive Metabolic Profiling and Stability Optimization of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Executive Summary

In early-stage drug discovery, predicting the metabolic fate of a novel scaffold is critical for optimizing pharmacokinetics (PK) and minimizing attrition. The compound (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine presents a fascinating interplay of stabilizing and destabilizing structural motifs. As a Senior Application Scientist, my approach to evaluating this molecule relies on deconstructing its chemical architecture to understand the causality behind its enzymatic vulnerabilities. This whitepaper provides a comprehensive, self-validating framework for predicting, testing, and optimizing the metabolic stability of this specific pyrrolidine-sulfonamide derivative.

Structural Deconstruction & Mechanistic Causality

To accurately predict the metabolic clearance of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine, we must analyze its three primary structural domains and their electronic properties:

The Sulfonamide Shield (Metabolic Deactivation)

The incorporation of an ethylsulfonyl group at the pyrrolidine nitrogen (N1) is a strategic metabolic safeguard. Amides and amines are typically highly susceptible to N-dealkylation and N-oxidation. However, the sulfonamide moiety is inherently more stable in mammalian systems[1]. The strongly electron-withdrawing nature of the sulfonyl group (

The Primary Amine Vulnerability

While the pyrrolidine core is shielded, the primary methanamine group at C2 represents a significant metabolic liability. Because the primary amine is unhindered, it closely mimics endogenous monoamines (e.g., dopamine, serotonin). This makes it highly susceptible to oxidative deamination by Monoamine Oxidase (MAO-A and MAO-B), as well as CYP-mediated deamination[2]. This reaction yields a reactive imine intermediate that spontaneously hydrolyzes into an aldehyde, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol.

Aliphatic Ring and Alkyl Chain Oxidation

While CYPs account for approximately 75% of human drug metabolism[3], their action on this molecule will likely be relegated to secondary pathways due to the sulfonamide shield. Minor metabolites are expected to arise from terminal (

Fig 1: Predicted metabolic pathways and primary sites of metabolism (SoM).

Quantitative Projections & Data Presentation

Before initiating in vitro assays, establishing baseline expectations allows us to identify anomalous data during testing. Based on the structural liabilities, Table 1 outlines the predicted stability parameters, while Table 2 provides the diagnostic matrix required to phenotype the specific enzymes responsible for clearance.

Table 1: Predicted In Vitro Metabolic Stability Parameters

| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Recombinant MAO-B |

| Predicted | 25 - 35 | 15 - 20 | < 15 |

| Predicted | 40 - 55 | 70 - 90 | > 120 |

| Primary Route of Clearance | CYP / MAO overlap | CYP / MAO overlap | Oxidative Deamination |

| Metabolite Profile | Aldehyde, Carboxylic acid | Aldehyde, Hydroxyl-ethyl | Aldehyde |

Table 2: Diagnostic Inhibitor Matrix for Reaction Phenotyping

| Target Enzyme | Diagnostic Inhibitor | Assay Concentration | Expected Effect on Substrate |

| CYP3A4 | Ketoconazole | 1.0 | Minor reduction (10-20%) |

| CYP2D6 | Quinidine | 1.0 | Minor reduction (5-15%) |

| MAO-A | Clorgyline | 0.5 | Moderate reduction (30-40%) |

| MAO-B | Selegiline (Deprenyl) | 0.5 | Significant reduction (> 50%) |

Self-Validating Experimental Protocols

To transition from prediction to empirical fact, we must deploy robust in vitro methodologies. The choice of biological matrix determines the applicability and limits of the system[4]. The following protocols are designed as self-validating systems: every step includes a mechanistic rationale to prevent false positives/negatives.

Fig 2: Standardized in vitro workflow for determining intrinsic clearance.

Protocol 1: CYP450 Microsomal Stability Assay

This assay evaluates the broad-spectrum oxidative clearance of the compound by hepatic CYPs.

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) with 3 mM

. Causality Note: We strictly avoid Tris buffer, as its primary amine can competitively inhibit CYP and MAO enzymes, artificially inflating the compound's apparent half-life. -

Substrate Spiking: Dilute the compound from a 10 mM DMSO stock into the buffer to achieve a final incubation concentration of 1

. Ensure final DMSO concentration is -

Matrix Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Self-Validation Control: Run a parallel "Minus-NADPH" control. If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP metabolism (e.g., MAO, which does not require NADPH).

-

-

Time-Course Quenching: At

minutes, transfer 50 -

Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

) and intrinsic clearance (

Protocol 2: MAO Reaction Phenotyping

Because the primary amine is a major liability, we must isolate MAO activity using recombinant enzymes[2].

-

Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B to 0.05 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Inhibitor Pre-incubation: For phenotyping, pre-incubate the enzyme with selective inhibitors (Clorgyline for MAO-A; Selegiline for MAO-B) for 10 minutes at 37°C.

-

Reaction Initiation: Add the substrate (1

final). Causality Note: Unlike CYPs, MAO is a flavoprotein that utilizes molecular oxygen to regenerate its covalently bound FAD cofactor. Therefore, NADPH is deliberately omitted to isolate MAO-specific clearance. -

Quenching & Analysis: Follow the same time-course and LC-MS/MS quantification steps as Protocol 1.

Strategic Optimization (Next Steps)

-

Alpha-Methylation: Introducing a methyl group at the carbon adjacent to the amine (converting

to -

Amine Substitution: Converting the primary amine to a secondary or tertiary amine (e.g., N-methylation) reduces MAO affinity and shifts metabolism toward CYP-mediated N-dealkylation, which is often slower and more predictable.

-

Fluorination: If the ethylsulfonyl group exhibits high CYP-mediated

-hydroxylation, replacing the terminal methyl group with a trifluoromethyl group (

References

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals , MDPI. Available at:[1]

-

In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways , BioIVT. Available at:[2]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans , PMC - NIH. Available at:[3]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping , Charles River Laboratories. Available at:[4]

Sources

Methodological & Application

Synthesis routes for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine from proline

Technical Application Note: Modular Synthesis of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Executive Summary & Scope

This application note details the synthesis of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine , a critical pyrrolidine scaffold used in Fragment-Based Drug Discovery (FBDD) for GPCR ligands (e.g., dopaminergic antagonists) and kinase inhibitors.

While simple in structure, the synthesis presents specific challenges:

-

Regioselectivity: Differentiating the pyrrolidine nitrogen from the exocyclic amine.

-

Stereochemical Integrity: Preventing racemization of the

-chiral center derived from L-Proline. -

Chemo-stability: Reducing the carbonyl functionality without cleaving the sulfonamide bond.

This guide presents two validated routes:

-

Route A (Scalable Process): N-Sulfonylation

Primary Amide Formation -

Route B (High-Fidelity): N-Sulfonylation

Prolinol Formation

Retrosynthetic Analysis

The logical disconnection reveals two primary pathways. The sulfonamide bond is established early to "lock" the pyrrolidine nitrogen, preventing interference during the generation of the primary amine tail.

Figure 1: Retrosynthetic disconnection showing the Amide (Route A) and Azide (Route B) pathways.

Route A: The Mixed Anhydride / Amide Reduction Protocol

This is the preferred route for scale-up due to atom economy and the avoidance of potentially explosive azide intermediates.

Step 1: N-Sulfonylation of L-Proline

Objective: Protection of the secondary amine with the ethylsulfonyl group.

-

Reagents: L-Proline, Ethanesulfonyl chloride (

), NaOH, Acetone/Water. -

Mechanism: Schotten-Baumann conditions.

Protocol:

-

Dissolve L-Proline (11.5 g, 100 mmol) in 1M NaOH (200 mL) and cool to 0°C.

-

Dilute with Acetone (50 mL) to improve solubility of the sulfonyl chloride.

-

Add Ethanesulfonyl chloride (14.1 g, 110 mmol) dropwise over 30 minutes, maintaining internal temperature

.-

Critical Control: The reaction is exothermic. Higher temperatures promote hydrolysis of the sulfonyl chloride.

-

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash the basic solution with Diethyl Ether (

) to remove unreacted sulfonyl chloride. -

Acidify the aqueous layer to pH 1-2 with 6M HCl .

-

Extract the product into Dichloromethane (DCM) (

). -

Dry over

and concentrate to yield N-ethylsulfonyl proline as a white solid/oil.-

Expected Yield: 85-95%.[1]

-

Step 2: Formation of Primary Amide

Objective: Convert Carboxylic Acid to Primary Amide (

-

Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM) or TEA, Ammonia (gas or dioxane solution).

Protocol:

-

Dissolve N-ethylsulfonyl proline (20.7 g, 100 mmol) in anhydrous THF (200 mL) under Nitrogen.

-

Cool to

(Ice/Salt bath). -

Add N-Methylmorpholine (11.1 g, 110 mmol).

-

Add Isobutyl chloroformate (15.0 g, 110 mmol) dropwise. Stir for 15 mins to form the mixed anhydride.

-

Why this method? Acid chlorides (

) often cause racemization at the

-

-

Bubble Ammonia gas into the solution for 15 minutes OR add 0.5M Ammonia in Dioxane (excess).

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Filter off the NMM-HCl salt. Concentrate the filtrate. Recrystallize from EtOAc/Hexanes if necessary.

Step 3: Reduction to Amine

Objective: Reduce

-

Reagents: Lithium Aluminum Hydride (LAH), THF.

Protocol:

-

Suspend LAH (11.4 g, 300 mmol, 3 equiv) in anhydrous THF (300 mL) under Argon.

-

Cool to 0°C.

-

Add the Amide from Step 2 (dissolved in THF) dropwise.

-

Safety: Evolution of

gas. Ensure proper venting.

-

-

Heat to Reflux (

) for 6-12 hours.-

Note on Chemoselectivity: Tertiary sulfonamides (like this pyrrolidine derivative) are generally stable to LAH reflux. Primary/Secondary sulfonamides can be cleaved, but the ring nitrogen here provides stability.

-

-

Fieser Quench: Cool to 0°C. Carefully add:

- Water.

- 15% NaOH.

- Water.

-

Stir until a white granular precipitate forms. Filter through Celite.[2]

-

Concentrate filtrate to obtain the crude amine. Purify via distillation or column chromatography (DCM/MeOH/

).

Route B: The Prolinol / Azide Protocol (High Fidelity)

Use this route if the target compound requires

Figure 2: Workflow for the Azide-displacement route.

Summary Protocol:

-

Reduction: React N-ethylsulfonyl proline with Borane-Dimethyl Sulfide (BMS) in THF at 0°C to RT. This selectively reduces the acid to the alcohol (Prolinol derivative) without touching the sulfonamide.

-

Activation: React the alcohol with Methanesulfonyl Chloride (MsCl) and TEA in DCM to form the Mesylate.

-

Displacement: React the Mesylate with Sodium Azide (

) in DMF at-

Stereochemistry: This

reaction proceeds with inversion. However, since the reaction is on the exocyclic carbon, the chiral center at C2 is not the electrophile; therefore, the configuration of the pyrrolidine ring is maintained.

-

-

Reduction: Hydrogenate the Azide (

, Pd/C, MeOH) to yield the final amine.

Comparative Data & Critical Quality Attributes

| Parameter | Route A (Amide Reduction) | Route B (Azide Route) |

| Overall Yield | 60 - 75% | 50 - 65% |

| Step Count | 3 | 4 |

| Atom Economy | High | Moderate (Loss of MsOH) |

| Safety Profile | Moderate (LAH handling) | Low (Azide handling) |

| Chiral Purity | Risk of racemization at reflux | Very High (Mild conditions) |

| Cost | Low | Higher (Pd/C, BMS) |

References

-

General Synthesis of Pyrrolidine Derivatives: Smith, A. B., et al. "Pyrrolidine-based scaffolds in medicinal chemistry."[3][4] Journal of Medicinal Chemistry. (2014).

-

Reduction of Amides to Amines (LAH Protocol): Brown, H. C., & Heim, P. "Selective Reductions. XII. The Reaction of Carboxylic Acids and Amides with Lithium Aluminum Hydride." Journal of Organic Chemistry, 38(5), 912–916.

-

Mixed Anhydride Amidation Protocol: Anderson, G. W., et al. "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society.[5]

-

Synthesis of N-Sulfonyl Proline Derivatives (Schotten-Baumann): BenchChem Protocols. "Reaction of L-proline with sulfonyl chlorides."

-

Staudinger Reduction of Azides (Route B Reference): Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

Application Note: Precision Synthesis of Sulfonamide Derivatives using (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Executive Summary

This guide details the synthetic protocol for generating sulfonamide libraries utilizing (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine as the primary nucleophilic scaffold. Unlike the common antipsychotic intermediate (1-ethylpyrrolidin-2-yl)methanamine, this scaffold features an ethylsulfonyl group on the pyrrolidine nitrogen. This modification significantly alters the physicochemical profile, reducing basicity and potentially enhancing metabolic stability by blocking N-dealkylation pathways.[1]

This protocol is designed for medicinal chemists requiring high-throughput or gram-scale synthesis of sulfonamide derivatives.[1] It emphasizes a self-validating purification strategy that exploits the non-basic nature of the final bis-sulfonamide product to ensure high purity without chromatographic separation in most cases.

Chemical Profile & Strategic Value

The Scaffold

-

IUPAC Name: (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

-

Molecular Formula:

-

Key Functionality:

-

Primary Amine (

): The reactive handle for diversification via nucleophilic substitution. -

Sulfonylated Pyrrolidine Nitrogen: Unlike alkyl-amines, this nitrogen is non-basic and chemically inert under standard coupling conditions, acting as a stable structural core.[1]

-

Reaction Class: Nucleophilic Sulfonylation

The transformation involves the reaction of the primary amine with various sulfonyl chlorides (

General Reaction Scheme:

Caption: General synthetic pathway. The primary amine attacks the sulfonyl chloride sulfur, displacing chloride.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Parameter |

| (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine | 1.0 | Scaffold | Purity >95%; Free base form preferred.[2] |

| Sulfonyl Chloride ( | 1.1 | Electrophile | Check for hydrolysis (acrid smell indicates HCl formation). |

| Triethylamine (TEA) | 1.5 | Base | Must be dry.[1] DIPEA is a valid alternative.[1] |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous grade.[1] |

| 1M HCl (aq) | Wash | Purification | Critical for removing unreacted amine.[1] |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine (1.0 mmol, ~192 mg) to the flask.

-

Solvent: Add anhydrous DCM (5.0 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (1.5 mmol, 210 µL) via syringe.

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes.

Step 2: Addition of Electrophile

-

Preparation: Dissolve the selected Sulfonyl Chloride (1.1 mmol) in a separate vial with minimal DCM (1-2 mL).

-

Addition: Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 5–10 minutes.

-

Note: Slow addition prevents localized heating and bis-sulfonylation side reactions.[1]

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours .

-

Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The starting amine (polar, stains with Ninhydrin) should disappear.

-

Step 3: Workup & Purification (The "Self-Validating" Wash)

Because the product contains two sulfonamide groups (one intrinsic, one newly formed), it is non-basic . The starting material is basic .[1] We exploit this for purification.[1]

-

Quench: Dilute the reaction mixture with DCM (20 mL).

-

Acid Wash (Critical): Transfer to a separatory funnel and wash with 1M HCl (2 x 15 mL).[1]

-

Neutralization: Wash the organic layer with Saturated

(1 x 15 mL) to remove excess acid. -

Drying: Wash with Brine (1 x 15 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification Logic Flowchart

The following flowchart visualizes the "Self-Validating" purification logic, ensuring the user understands why the acid wash is performed.

Caption: Purification workflow exploiting the basicity difference between the starting amine and the non-basic sulfonamide product.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure sulfonyl chloride is fresh.[1] If liquid, distill; if solid, recrystallize or increase equivalents to 1.3x. |

| Bis-sulfonylation | Excess Reagent / High Temp | Strictly maintain |

| Product in Aqueous Layer | Product is too polar | If |

| Starting Material Remains | Steric Hindrance | If |

References

-

BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from

-

ChemScene. (2024).[1] Product Analysis: (R)-(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride. Retrieved from

-

National Institutes of Health (NIH). (2024).[1] Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC Article. Retrieved from

-

ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from

Sources

- 1. enamine.net [enamine.net]

- 2. CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Reaction conditions for nucleophilic substitution with (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Application Note: Optimizing Nucleophilic Substitution Workflows for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Executive Summary

This guide details the reaction parameters for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine (CAS: 26116-12-1), a versatile heterocyclic building block.[1] The molecule features a reactive primary exocyclic amine and a chemically inert ethylsulfonyl-protected pyrrolidine nitrogen. This structural dichotomy allows for highly chemoselective functionalization of the primary amine without protecting group manipulation of the ring nitrogen.

This document covers three core workflows:

-

Amide Coupling (Acylation): High-efficiency library synthesis.[1]

- (Heteroarylation): Introduction of heteroaromatic cores.[1]

-

Reductive Amination: Controlled mono-alkylation.[1]

Chemical Profile & Reactivity Analysis

| Property | Value / Characteristic | Implication for Protocol |

| Structure | Pyrrolidine ring with C2-methanamine and N1-ethylsulfonyl.[1] | The N1-sulfonyl group is electron-withdrawing, rendering the ring nitrogen non-nucleophilic. |

| Reactive Center | Primary Amine ( | Nucleophilic attack on electrophiles (Acyl chlorides, activated esters, alkyl halides). |

| Estimated pKa | ~9.5 – 10.0 (Conjugate acid).[1] | Sufficiently basic to require non-nucleophilic organic bases (DIPEA, TEA) to scavenge protons during substitution. |

| Solubility | High: DMSO, DMF, MeOH, DCM. Low: Hexanes, Water (pH > 10). | Compatible with standard polar aprotic solvents used in MedChem.[1] |

| Stability | High thermal stability; Sulfonamide is acid/base stable.[1] | Withstands standard acidic workups (1N HCl) and basic extractions.[1] |

Decision Logic for Reaction Selection

The following decision tree guides the selection of the optimal synthetic route based on the target electrophile.

Figure 1: Strategic selection of reaction conditions based on electrophile type.[1]

Detailed Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching carboxylic acid cores (drug fragments) to the amine.

Causality: HATU is selected over EDC/HOBt for its faster kinetics and higher conversion rates with secondary steric hindrance, which may arise from the bulky sulfonyl group near the reaction center [1][2].

-

Activation:

-

Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add HATU (1.1 equiv) and DIPEA (Diisopropylethylamine, 2.0 equiv).

-

Critical Step: Stir for 5–10 minutes at Room Temperature (RT) to form the activated OAt-ester. Premature addition of amine can lead to lower yields.[1][2]

-

-

Coupling:

-

Workup (Self-Validating):

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Reacting with fluorinated heterocycles (e.g., 2-fluoropyridine) or chlorinated electron-deficient systems (e.g., 4-chloropyrimidine).

Causality: The primary amine is a good nucleophile, but the reaction requires a base to neutralize the generated acid (HCl/HF). Elevated temperatures are often needed to overcome the activation energy of the Meisenheimer complex formation [3][4].

-

Setup:

-

In a microwave vial or pressure tube, dissolve the Heteroaryl Halide (1.0 equiv) in DMSO or NMP (0.5 M).

-

Add (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine (1.2 equiv).[1]

-

Add Base:

(2.5 equiv) or DIPEA (3.0 equiv).[1]-

Note: Use Carbonate bases for thermal heating; DIPEA is preferred for microwave conditions to avoid pressure buildup from

.[1]

-

-

-

Reaction:

-

Thermal: Heat to 80–100°C for 4–12 hours.

-

Microwave: 120°C for 30 minutes.

-

-

Purification:

Protocol C: Reductive Amination (Mono-Alkylation)

Best for: Creating secondary amines without the risk of over-alkylation common in direct alkyl halide substitutions.

Causality: Direct alkylation with alkyl halides often leads to mixtures of secondary and tertiary amines.[1] Reductive amination forms an imine intermediate which is then selectively reduced, stopping cleanly at the secondary amine [5].

-

Imine Formation:

-

Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in DCE (1,2-Dichloroethane) or DCM .

-

Add Acetic Acid (catalytic, 1-2 drops) if the aldehyde is unreactive.

-

Stir for 30–60 mins at RT.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (

, -

Why STAB? It is milder than

and will not reduce the aldehyde/ketone before the imine is formed. -

Stir overnight at RT.

-

-

Quench:

Workup & Purification Logic

The chemical properties of the sulfonamide-amine allow for a "Catch and Release" purification strategy if the product retains basicity (e.g., after Reductive Amination).

Figure 2: Acid-Base extraction workflow for isolating basic amine products.[1]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | Hydrolysis of Active Ester.[1] | Ensure DMF is anhydrous.[1] Pre-activate acid/HATU for only 5 mins before adding amine.[1] |

| Bis-alkylation (Alkylation) | Amine is too nucleophilic; Electrophile excess.[1] | Switch to Reductive Amination (Protocol C). If using alkyl halides, use slow addition of electrophile at 0°C. |

| Precipitate in | Inorganic salts ( | This is normal. Filter the hot reaction mixture or dissolve salts with water during workup. |

| Poor Solubility | Highly crystalline sulfonamide.[1] | Use 10% MeOH in DCM for extractions.[1] |

References

-

Common Organic Chemistry. (n.d.).[1] Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018).[1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.[1] Retrieved from [Link]

-

ACS Green Chemistry Institute. (2026).[1][8] SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

Sources

- 1. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0778285B1 - The preparation of protected amines or alkylated amino acids - Google Patents [patents.google.com]

- 3. growingscience.com [growingscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

Application Note: Microwave-Assisted Synthesis and Functionalization of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics, such as benzimidazole-derived SOS1 activators targeting RAS-driven cancers, heavily relies on the incorporation of sterically hindered, bifunctional nitrogen heterocycles . One such critical building block is (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine . The ethylsulfonyl group modulates the basicity and lipophilicity of the pyrrolidine core, while the primary methanamine serves as a nucleophilic handle for downstream coupling.

However, the synthesis and subsequent functionalization of this scaffold present significant kinetic challenges. The primary amine is sterically congested by the adjacent chiral center and the bulky ethylsulfonyl moiety. Under conventional convective heating, nucleophilic aromatic substitution (SNAr) of this amine with deactivated heteroaryl halides requires prolonged reaction times (>24 hours at 150 °C), often resulting in thermal degradation, polymerization, and poor isolated yields .

The Microwave Advantage (Causality):

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers through dielectric heating. High-loss-tangent (tan δ) solvents like N-Methyl-2-pyrrolidone (NMP) rapidly align with the 2.45 GHz electromagnetic field, generating instantaneous, volumetric superheating. This rapid energy transfer allows the reaction mixture to immediately surpass the activation energy (

Synthetic Strategy & Workflow

The optimized workflow consists of a three-step sequence: microwave-assisted sulfonylation of a Boc-protected precursor, highly efficient conventional deprotection, and a final microwave-accelerated SNAr coupling to yield the target pharmacophore.

Workflow for the microwave-assisted synthesis and SNAr coupling of the pyrrolidine building block.

Validated Experimental Protocols

Note: The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure process integrity before advancing to the next synthetic step.

Protocol A: Microwave-Assisted Sulfonylation

Ethylsulfonyl chloride is less reactive than its methyl counterpart and is prone to hydrolysis in the presence of trace moisture during prolonged conventional heating. Microwave irradiation mitigates this by completing the reaction in 10 minutes.

-

Preparation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, dissolve tert-butyl (pyrrolidin-2-ylmethyl)carbamate (1.0 mmol) in anhydrous dichloromethane (DCM, 3.0 mL).

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol), followed by the dropwise addition of ethylsulfonyl chloride (1.2 mmol) at 0 °C to control initial exotherms.

-

Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 80 °C for 10 minutes (maximum power 50 W, cooling enabled).

-

Validation Checkpoint: Perform TLC (Ninhydrin stain). The primary amine precursor should be completely consumed. LC-MS (ESI+) must show the [M+H-Boc]+ mass corresponding to the sulfonylated intermediate.

-

Workup: Dilute with DCM, wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Boc Deprotection

-

Reaction: Dissolve the crude intermediate from Protocol A in DCM (4.0 mL). Add Trifluoroacetic acid (TFA, 1.0 mL) dropwise at room temperature.

-

Stirring: Stir conventionally for 2 hours. Expert insight: Microwave heating is avoided here to prevent acid-catalyzed ring-opening or degradation of the pyrrolidine core.

-

Isolation: Concentrate the mixture under a stream of nitrogen. Triturate with cold diethyl ether to precipitate (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine as its TFA salt.

Protocol C: Microwave-Assisted SNAr Coupling

This step overcomes the severe steric hindrance of the building block when reacting with a deactivated electrophile (e.g., 2-chlorobenzimidazole derivative).

-

Preparation: In a 10 mL microwave vial, combine the (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine TFA salt (1.0 mmol), the heteroaryl chloride (0.9 mmol), and DIPEA (4.0 mmol) in anhydrous NMP (3.0 mL).

-

Instrumentation Setup: Insert a fiber-optic internal temperature probe . Expert insight: IR surface sensors are inaccurate for sealed-vessel MAOS and can lead to thermal overshoot. Internal fiber-optic monitoring is mandatory for safety and reproducibility.

-

Irradiation: Heat the mixture to 150 °C for 20 minutes under microwave irradiation. Pre-pressurize the vial with 2 bar of N₂ to suppress solvent boiling prior to reaching the target temperature.

-

Validation Checkpoint: Analyze an aliquot via LC-MS. The chromatogram must show >95% consumption of the heteroaryl chloride.

-

Purification: Pour the mixture into ice water to precipitate the crude product, followed by reversed-phase preparative HPLC purification.

Quantitative Data & Optimization Summary

The empirical data below highlights the dramatic efficiency gains achieved by transitioning the SNAr coupling step from conventional convective heating to MAOS.

Table 1: Optimization of SNAr Coupling Conditions for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

| Heating Method | Solvent (tan δ) | Temp (°C) | Time | Conversion (%) | Isolated Yield (%) | Purity (LC-MS) |

| Conventional | NMP (0.275) | 150 | 24 h | 45 | 32 | < 80% (Degradation) |

| Microwave | NMP (0.275) | 150 | 20 min | > 95 | 88 | > 98% |

| Microwave | DMF (0.161) | 150 | 20 min | 70 | 61 | 92% |

| Microwave | NMP (0.275) | 120 | 45 min | 85 | 76 | 95% |

Data Interpretation: NMP is superior to DMF due to its higher loss tangent (tan δ), which allows it to convert microwave energy into heat more efficiently. The 20-minute microwave protocol at 150 °C not only nearly triples the isolated yield compared to the 24-hour conventional method but also effectively eliminates thermal degradation byproducts.

References

-

Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS Source: National Library of Medicine (PMC) URL:[Link]

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: National Library of Medicine (PMC) URL:[Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: National Library of Medicine (PMC) URL:[Link]

Troubleshooting & Optimization

Technical Support Hub: Purification & Troubleshooting for Pyrrolidine Sulfonamide Intermediates

Welcome to the Technical Support Center for (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine and its synthetic intermediates. Pyrrolidine-derived methanamines are essential building blocks in the development of complex active pharmaceutical ingredients (APIs), including selective cardiac sarcomere modulators and purine inhibitors[1][2].

Because this molecule features both a highly polar primary amine and an electron-withdrawing sulfonamide, its purification requires precise manipulation of its physicochemical properties. This guide provides field-proven strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Overview of the Molecular System

Understanding the electronic environment of your intermediate is the key to successful purification. The introduction of the ethylsulfonyl group fundamentally alters the basicity of the pyrrolidine ring[3].

Mechanistic logic of acid-base extraction based on functional group pKa.

Physicochemical Properties & Causality Data

| Property | Value/Description | Causality / Impact on Purification |

| Molecular Weight | 206.30 g/mol | Low MW makes the freebase highly volatile; avoid high vacuum/heat during concentration to prevent product loss[4]. |

| Pyrrolidine N pKa | < 0 (Non-basic) | The sulfonyl electron-withdrawing group (EWG) delocalizes the nitrogen lone pair. This prevents zwitterion formation and simplifies extraction. |

| Primary Amine pKa | ~ 9.5 | Allows for selective protonation at pH < 7 and freebasing at pH > 12. |

| Aqueous Solubility | High (even as freebase) | Necessitates salting out (NaCl) and highly polar extraction solvents (e.g., DCM:MeOH mixtures). |

FAQ: General Purification Strategies

Q: Why does my free amine streak severely on normal-phase silica gel, even when using highly polar solvents? A: Silica gel surfaces are populated with acidic silanol groups (pKa ~4.5–5.0). Your primary amine (pKa ~9.5) undergoes an acid-base reaction with the stationary phase, leading to irreversible adsorption and severe tailing. Solution: You must neutralize the silica. Add 1–5% Triethylamine (Et₃N) or aqueous ammonia to your mobile phase (e.g., DCM/MeOH/Et₃N 90:9:1). Self-Validation: Pre-treat a TLC plate by running it in 1% Et₃N/MeOH, dry it, and then spot your crude mixture. If the spot resolves into a tight circle, silica acidity was the culprit.

Q: Can I purify the Boc-protected intermediate using standard chromatography? A: Yes. Unlike the final free amine, the intermediate tert-butyl ((1-(ethylsulfonyl)pyrrolidin-2-yl)methyl)carbamate lacks a basic center. The Boc group masks the primary amine, and the sulfonyl group masks the pyrrolidine nitrogen. It behaves as a neutral organic molecule and can be easily purified using standard Hexanes/EtOAc gradients.

Troubleshooting Guide: Specific Experimental Issues

Issue: Low yield during the final isolation of the free amine after Boc deprotection.

-

Causality: (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine is a low-molecular-weight, highly polar molecule. Even when fully deprotonated (freebased) at pH 12, it retains significant hydrogen-bonding capability and water solubility. Standard extraction with Ethyl Acetate (EtOAc) will leave >50% of your product in the aqueous layer.

-

Resolution:

-

Saturate the basic aqueous layer with solid NaCl until no more dissolves (salting-out effect).

-

Switch your extraction solvent to a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) . The methanol disrupts the hydration shell around the amine, drastically improving the partition coefficient into the organic phase.

-

Issue: Incomplete sulfonylation of the starting material.

-

Causality: The 2-position of the pyrrolidine ring introduces steric hindrance, which can slow down the nucleophilic attack on ethanesulfonyl chloride. Additionally, any trace moisture will hydrolyze the sulfonyl chloride into unreactive ethanesulfonic acid.

-

Resolution: Ensure strictly anhydrous conditions. Use an excess of N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to accelerate the acyl transfer mechanism.

Experimental Protocols

The following workflows represent a self-validating system for synthesizing and purifying the target intermediate.

Workflow for the synthesis and purification of the target intermediate.

Protocol A: Synthesis of the Boc-Protected Intermediate

Objective: Sulfonylation of tert-butyl ((pyrrolidin-2-yl)methyl)carbamate.

-

Setup: In an oven-dried flask under nitrogen, dissolve tert-butyl ((pyrrolidin-2-yl)methyl)carbamate (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

-

Base Addition: Add DIPEA (2.5 eq) and DMAP (0.1 eq). Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Dropwise add ethanesulfonyl chloride (1.2 eq) over 10 minutes to control the exothermic reaction.

-

Reaction: Remove the ice bath and stir at room temperature for 3 hours.

-

In-Process Validation: Check by TLC (Hexanes/EtOAc 1:1). Stain with KMnO₄. The starting material (Rf ~0.1) should disappear, replaced by a higher-running product spot (Rf ~0.5).

-

Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (0-50% EtOAc in Hexanes).

Protocol B: Deprotection and Acid-Base Extraction

Objective: Cleavage of the Boc group and isolation of the pure free amine.

-

Deprotection: Dissolve the purified intermediate from Protocol A in DCM (0.2 M). Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 3 hours.

-

In-Process Validation: Monitor via LC-MS. Look for the disappearance of the starting material and the appearance of the product mass ([M+H]⁺ = 207.1)[5].

-

Concentration: Concentrate the mixture under reduced pressure to yield the crude amine hydrochloride salt. Caution: Do not heat above 35 °C to prevent volatility losses.

-

Acidic Wash (Impurity Removal): Dissolve the crude salt in 1M HCl (aq) (20 mL/g). Wash the aqueous layer twice with EtOAc. The product remains in the aqueous layer; organic impurities are discarded.

-

Freebasing: Cool the aqueous layer to 0 °C. Slowly add 6M NaOH (aq) until the pH is strictly >12 (verify with pH paper). Saturate the solution by adding solid NaCl.

-

Extraction: Extract the basic aqueous layer four times with a 9:1 mixture of DCM:MeOH.

-

Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield pure (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine.

-

Final Validation: Confirm purity via ¹H NMR (CDCl₃). You should observe a 2H broad singlet around 1.5 ppm (exchangeable, -NH₂) and the characteristic ethylsulfonyl quartet/triplet.

References

-

MDPI - Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Details the foundational synthesis and stereochemical handling of pyrrolidine-derived drug precursors. URL: [Link]

- US Patent 20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta. Authoritative patent detailing the use of 1-(ethylsulfonyl)pyrrolidinyl intermediates in the synthesis of complex PI3K-delta inhibitors.

Sources

- 1. US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]

- 2. CA2511970C - Urea derivatives useful in the treatment of heart failure - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. (S)-Pyrrolidin-2-ylmethanamine dihydrochloride | 103382-84-9 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

Troubleshooting cyclization side reactions of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine

Here is the comprehensive technical support guide for troubleshooting cyclization side reactions of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine .

Topic: Troubleshooting Cyclization Side Reactions & Synthetic Anomalies

Executive Summary & Molecule Profile

(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine is a specialized bifunctional building block. Unlike its N-alkylated analogs (used in drugs like Amisulpride), this molecule features an electron-withdrawing ethylsulfonyl group on the pyrrolidine nitrogen. This structural nuance drastically alters its reactivity profile, suppressing the nucleophilicity of the ring nitrogen while leaving the exocyclic primary amine (

Common User Issues: Most "cyclization" errors reported by researchers arise not from the stability of the final molecule, but during two critical phases:

-

Precursor Activation: Formation of bicyclic sulfonate esters during the activation of the alcohol intermediate.

-

Downstream Coupling: Unintended intramolecular cyclization when reacting the amine with bifunctional electrophiles (e.g., keto-esters or halo-acids).

Diagnostic Workflow: Identify Your Issue

Before proceeding, identify which stage of experimentation is failing.

| Symptom | Phase | Probable Cause | Go To |

| Loss of product mass during mesylation/tosylation of the alcohol precursor. | Synthesis | Intramolecular O-alkylation (Cyclic Sulfonate formation). | Section 3 |

| Unexpected M-18 peak (loss of water) or M-EtOH during amide coupling. | Application | Formation of bicyclic lactams or imidazo-pyrrolidines. | Section 4 |

| Insoluble precipitate forming in the reaction vial during storage or low-temp stirring. | Storage | Carbamic acid dimerization (Pseudo-cyclization). | Section 5 |

Troubleshooting Synthesis: The "Hidden" Cyclization

Context: Users synthesizing this molecule often start from N-(ethylsulfonyl)prolinol . The conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate) is the critical failure point.

Q1: Why is my yield low during the mesylation of N-(ethylsulfonyl)prolinol? I see a non-polar byproduct.

Technical Insight: You are likely encountering Intramolecular O-Alkylation . While the sulfonamide nitrogen is non-nucleophilic due to the electron-withdrawing sulfonyl group, the sulfonyl oxygens possess significant nucleophilic character. When you activate the hydroxymethyl group (creating a highly reactive electrophile), the sulfonyl oxygen can attack the methylene carbon intramolecule, displacing the mesylate.

The Mechanism: Instead of the stable mesylate, you form a bicyclic sultone-like intermediate (a 6-membered ring fused to the pyrrolidine). This species is unstable to aqueous workup or reacts unpredictably with the subsequent azide source.

Visualizing the Pathway (Graphviz):

Caption: Figure 1. Divergent pathway showing the formation of the cyclic sulfonate ester byproduct during precursor activation.

Corrective Protocol:

-

Temperature Control: Perform the mesylation at -10°C to 0°C . Do not allow it to warm to RT until the quench.

-

Base Selection: Use Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). The steric bulk of DIPEA minimizes the deprotonation of the alpha-protons, reducing side reactions.

-

Alternative Route: If the problem persists, switch to a Mitsunobu-type azidation (DPPA/DIAD). This avoids the discrete sulfonate ester intermediate entirely, bypassing the cyclization risk.

Troubleshooting Applications: Unwanted Cyclization in Coupling

Context: Researchers often use (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine to create amide libraries.

Q2: I reacted the amine with a 2-halo-benzoic acid derivative, but the mass spec suggests a bicyclic structure.

Technical Insight: You have triggered a Nucleophilic Aromatic Substitution (SNAr) Cascade . The primary amine first forms the amide. If your electrophile (the benzoic acid) has a leaving group (F, Cl, Br) in the ortho position, the newly formed amide nitrogen (or the amine itself prior to coupling) can facilitate a second attack.

However, for this specific molecule: The pyrrolidine nitrogen is protected by the ethylsulfonyl group and will not participate in cyclization (unlike the N-ethyl analog used in Amisulpride synthesis).

The Real Culprit:

If you see cyclization, it is likely Self-Condensation with Bifunctional Electrophiles .

If you react this amine with a

Troubleshooting Table:

| Observation | Reaction Partner | Diagnosis | Solution |

| Product is +26 Da (CN addition?) | Aldehydes | Pictet-Spengler Failure. The sulfonamide ring is deactivated; it will not cyclize to form the tricyclic system. You likely have a stable Imine . | Add a reducing agent (NaBH(OAc)3) immediately to trap the amine (Reductive Amination). |

| Product is -H2O -EtOH | Bicyclic Lactam Formation. The amine attacked the ketone, then the ester. | Use a standard carboxylic acid coupling (EDC/HOBt) instead of a keto-ester condensation. |

Stability & Storage FAQ

Q3: A white solid precipitates in my pure amine oil over time. Is this a polymerization?

Answer:

No, this is likely Carbamate Formation .

Primary amines on a pyrrolidine scaffold are highly hygroscopic and reactive toward atmospheric

-

Reaction:

(Ammonium Carbamate Salt). -

Verification: The solid will effervesce (bubble) if treated with dilute HCl.

-

Prevention: Store the amine under Argon/Nitrogen at -20°C. If the solid has formed, dissolve in DCM and wash with 1M NaOH to regenerate the free amine.

Validated Experimental Protocol: Safe Synthesis

To avoid the cyclization side-reactions described in Section 3, follow this optimized activation protocol.

Protocol: Activation of N-(Ethylsulfonyl)prolinol Standard mesylation protocols often fail due to O-alkylation. Use this modified procedure.

-